(5-Bromopyridin-3-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
A series of novel pyrimidine-based thiourea compounds, which include a central pyrimidine ring with phenyl-substituted thiourea motifs, have been synthesized with good to excellent yields (61–88%) .Molecular Structure Analysis
The molecular structure of this compound consists of a central pyrimidine ring with phenyl-substituted thiourea motifs .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research on compounds with similar structural motifs, such as triazole analogues of piperazine, focuses on synthesizing novel molecules and evaluating their biological activities. For example, Nagaraj et al. (2018) synthesized a series of novel triazole analogues and evaluated their antibacterial activity against human pathogenic bacteria, identifying potential molecules for further development due to their significant inhibition of bacterial growth (Nagaraj, Srinivas, & Rao, 2018).
Antimicrobial and Anti-inflammatory Activities
Further research into structurally related compounds, such as S-substituted and N-substituted triazole derivatives, reveals their antimicrobial and anti-inflammatory activities. Al-Abdullah et al. (2014) demonstrated that these compounds displayed potent antibacterial activity against various bacteria and pathogenic fungi, and some compounds also showed dose-dependent anti-inflammatory activity in animal models (Al-Abdullah et al., 2014).
Antioxidant Properties
Çetinkaya et al. (2012) synthesized derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone with bromine and investigated their in vitro antioxidant activities. The synthesized compounds showed effective antioxidant power, suggesting their potential as promising molecules due to their antioxidant properties (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Antimicrobial Activities of Triazole Derivatives
Bektaş et al. (2007) synthesized novel triazole derivatives and screened them for antimicrobial activities, finding that some compounds possessed good to moderate activities against test microorganisms. This research underscores the potential of triazole-based compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Enzyme Inhibitory and Therapeutic Applications
In the realm of therapeutic applications, Hussain et al. (2017) focused on the synthesis and in silico study of derivatives as suitable therapeutic agents. They demonstrated good enzyme inhibitory activity, suggesting the potential of such compounds in therapeutic applications, particularly as enzyme inhibitors (Hussain, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Shah, Ashraf, Qurat-Ul-Ain, Ahmad, Malik, Lodhi, Khan, Shahid, & Fatima, 2017).
Wirkmechanismus
Target of Action
The primary target of the compound (5-Bromopyridin-3-yl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone is the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates and is a significant target in the treatment of type II diabetes mellitus .
Mode of Action
The compound this compound interacts with α-glucosidase, inhibiting its function . This inhibition prevents the breakdown of complex carbohydrates into glucose, thereby reducing the levels of glucose absorbed into the bloodstream .
Biochemical Pathways
The inhibition of α-glucosidase by this compound affects the carbohydrate digestion pathway . This action results in a decrease in postprandial hyperglycemia, a condition that occurs after meals and is common in individuals with type II diabetes .
Result of Action
The result of the action of this compound is a reduction in postprandial hyperglycemia . This effect can help manage blood glucose levels in individuals with type II diabetes, potentially reducing the risk of diabetes-related complications .
Eigenschaften
IUPAC Name |
(5-bromopyridin-3-yl)-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4OS/c21-17-10-16(11-22-12-17)20(26)25-8-6-24(7-9-25)13-19-23-18(14-27-19)15-4-2-1-3-5-15/h1-5,10-12,14H,6-9,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQMSXIYWYSKQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)C4=CC(=CN=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.